molecular formula C24H20F2N4O2 B13938125 N-[2-(benzyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-(3,5-difluorophenyl)acetamide

N-[2-(benzyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-(3,5-difluorophenyl)acetamide

Cat. No.: B13938125
M. Wt: 434.4 g/mol
InChI Key: NMZFWGNWOZDTKR-UHFFFAOYSA-N
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Description

N-[2-(benzyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-(3,5-difluorophenyl)acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, which is a bicyclic system containing a benzene ring fused to a pyrimidine ring, and a difluorophenyl acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-(3,5-difluorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Benzyl-Methyl-Amino Group: This step involves the alkylation of the quinazolinone core with benzyl chloride and methylamine under basic conditions.

    Attachment of the Difluorophenyl Acetamide Moiety: This can be done by reacting the intermediate with 3,5-difluorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-(3,5-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone N-oxides.

    Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and difluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolinones, and N-oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(benzyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-(3,5-difluorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.

    Medicine: It has shown promise as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[2-(benzyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-(3,5-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate the activity of the target proteins. This can lead to the inhibition of key signaling pathways involved in disease progression, such as the PI3K/Akt/mTOR pathway in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-phenyl-4H-quinazolin-4-one and 2-methyl-4H-quinazolin-4-one share the quinazolinone core structure.

    Difluorophenyl Acetamides: Compounds such as 2-(3,5-difluorophenyl)acetamide and its derivatives have similar structural features.

Uniqueness

N-[2-(benzyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-(3,5-difluorophenyl)acetamide is unique due to the combination of the quinazolinone core with the benzyl-methyl-amino group and the difluorophenyl acetamide moiety. This unique structure imparts specific biological activities and chemical reactivity that distinguish it from other similar compounds.

Properties

Molecular Formula

C24H20F2N4O2

Molecular Weight

434.4 g/mol

IUPAC Name

N-[2-[benzyl(methyl)amino]-4-oxoquinazolin-3-yl]-2-(3,5-difluorophenyl)acetamide

InChI

InChI=1S/C24H20F2N4O2/c1-29(15-16-7-3-2-4-8-16)24-27-21-10-6-5-9-20(21)23(32)30(24)28-22(31)13-17-11-18(25)14-19(26)12-17/h2-12,14H,13,15H2,1H3,(H,28,31)

InChI Key

NMZFWGNWOZDTKR-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC3=CC=CC=C3C(=O)N2NC(=O)CC4=CC(=CC(=C4)F)F

Origin of Product

United States

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